molecular formula C15H20N2 B10875936 Butyl[(1-phenylpyrrol-2-yl)methyl]amine

Butyl[(1-phenylpyrrol-2-yl)methyl]amine

Cat. No.: B10875936
M. Wt: 228.33 g/mol
InChI Key: OEXNNNBNBYYUKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl[(1-phenylpyrrol-2-yl)methyl]amine is an organic compound characterized by a butyl group attached to a pyrrole ring, which is further substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis of Butyl[(1-phenylpyrrol-2-yl)methyl]amine typically begins with commercially available starting materials such as butylamine, phenylacetaldehyde, and pyrrole.

    Reaction Steps:

    Reaction Conditions: The reactions are generally carried out in an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The temperature is maintained between 0°C to 50°C, depending on the specific reaction step.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters, improved yields, and reduced production costs. The use of automated systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Butyl[(1-phenylpyrrol-2-yl)methyl]amine can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.

    Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group or the phenyl group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, aryl halides, under basic or acidic conditions

Major Products

    Oxidation: N-oxides of this compound

    Reduction: Secondary amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

Butyl[(1-phenylpyrrol-2-yl)methyl]amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in the development of new materials and catalysts.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical assays.

Medicine

The compound is investigated for its pharmacological properties, including potential anti-inflammatory, analgesic, and antimicrobial activities. Its structural similarity to known bioactive molecules suggests it could be a lead compound in drug discovery.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism by which Butyl[(1-phenylpyrrol-2-yl)methyl]amine exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The phenyl and pyrrole moieties allow for π-π stacking interactions and hydrogen bonding, facilitating binding to target sites. This interaction can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butyl[(1-methylpyrrol-2-yl)methyl]amine
  • Butyl[(1-phenylimidazol-2-yl)methyl]amine
  • Butyl[(1-phenylthiazol-2-yl)methyl]amine

Uniqueness

Butyl[(1-phenylpyrrol-2-yl)methyl]amine stands out due to the presence of both a phenyl group and a pyrrole ring, which confer unique electronic and steric properties. This combination enhances its reactivity and binding affinity compared to similar compounds, making it a versatile molecule in various applications.

Properties

Molecular Formula

C15H20N2

Molecular Weight

228.33 g/mol

IUPAC Name

N-[(1-phenylpyrrol-2-yl)methyl]butan-1-amine

InChI

InChI=1S/C15H20N2/c1-2-3-11-16-13-15-10-7-12-17(15)14-8-5-4-6-9-14/h4-10,12,16H,2-3,11,13H2,1H3

InChI Key

OEXNNNBNBYYUKQ-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=CC=CN1C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.